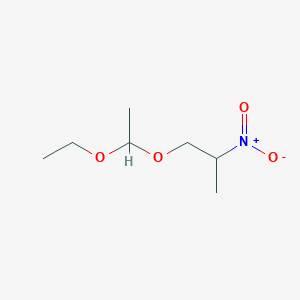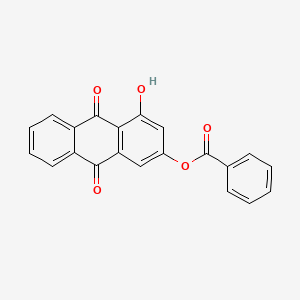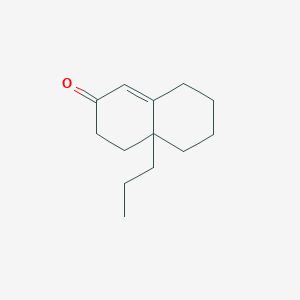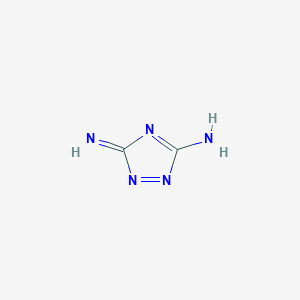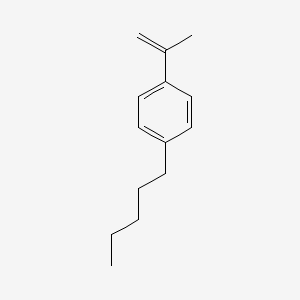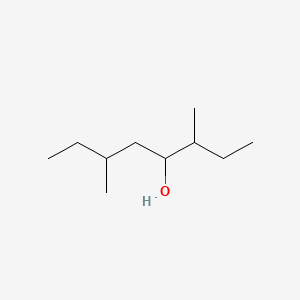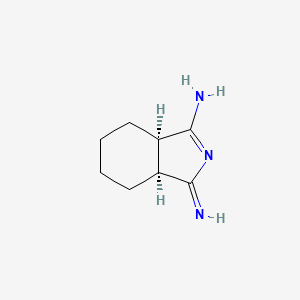
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic organic compound. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a benzyl group attached to the nitrogen at position 3, a methyl group at position 1, and an oxo group at position 2. The iodide ion serves as the counterion to balance the positive charge on the pyrimidinium ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.
Methylation: The methyl group is introduced by treating the compound with a methylating agent such as methyl iodide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the compound with hydroiodic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps.
化学反应分析
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several applications in scientific research:
作用机制
The mechanism of action of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a bromide counterion.
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride: Similar structure but with a chloride counterion.
Uniqueness
The uniqueness of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide lies in its specific counterion, which can influence its solubility, reactivity, and biological activity . The iodide ion may also enhance the compound’s ability to interact with certain biological targets compared to other halide ions .
属性
CAS 编号 |
64383-83-1 |
|---|---|
分子式 |
C12H13IN2O |
分子量 |
328.15 g/mol |
IUPAC 名称 |
1-benzyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VCGRHDPSMBWLTI-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
